molecular formula C20H23NO2 B12554704 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one CAS No. 185111-13-1

3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one

Cat. No.: B12554704
CAS No.: 185111-13-1
M. Wt: 309.4 g/mol
InChI Key: ZWIJUYPNGOVGDH-UHFFFAOYSA-N
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Description

3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C groups) and a 4-pentyloxy-substituted anilino moiety. Its molecular formula is C₂₀H₂₂O₂, with a planar geometry stabilized by π-conjugation. Experimental and theoretical studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level have elucidated its vibrational spectra, electronic transitions, and thermodynamic properties, confirming its stability and reactivity patterns .

Properties

CAS No.

185111-13-1

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

3-(4-pentoxyanilino)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C20H23NO2/c1-2-3-7-16-23-19-12-10-18(11-13-19)21-15-14-20(22)17-8-5-4-6-9-17/h4-6,8-15,21H,2-3,7,16H2,1H3

InChI Key

ZWIJUYPNGOVGDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Pentyloxy)nitrobenzene

The first step involves preparing the nitro-protected aldehyde precursor:

  • Alkylation of 4-nitrophenol :
    • 4-Nitrophenol reacts with 1-bromopentane in the presence of a base (e.g., K₂CO₃) to yield 4-(pentyloxy)nitrobenzene.
    • Reaction conditions :
      • Solvent: DMF, 80°C, 12 h.
      • Yield: ~85%.
  • Reduction of nitro to amine :
    • Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts 4-(pentyloxy)nitrobenzene to 4-(pentyloxy)aniline.
    • Typical yield : 90–95%.

Aldehyde Synthesis and Condensation

  • Formylation of 4-(pentyloxy)aniline :

    • The Vilsmeier-Haack reaction introduces an aldehyde group:
      • Reagents: POCl₃, DMF, 0–5°C.
      • Product: 4-(pentyloxy)benzaldehyde.
      • Yield: ~70%.
  • Claisen-Schmidt condensation :

    • 4-(Pentyloxy)benzaldehyde reacts with acetophenone in basic ethanol (KOH or NaOH):
      • Reaction equation :

        $$

        \text{Ph-C(=O)-CH}3 + \text{4-(Pentyloxy)C}6\text{H}4\text{CHO} \xrightarrow{\text{Base}} \text{Ph-C(=O)-CH=CH-C}6\text{H}4\text{-O-Pentyl} + \text{H}2\text{O}

        $$
      • Conditions: Ethanol, reflux, 6–8 h.
      • Yield: 75–80%.

Post-Condensation Amination via Michael Addition

Synthesis of α,β-Unsaturated Ketone Intermediate

  • Base-catalyzed Claisen-Schmidt condensation :
    • Acetophenone and 4-(pentyloxy)benzaldehyde form (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one.
    • Key data :
      • M.p.: 98–100°C.
      • IR (KBr): ν(C=O) 1665 cm⁻¹, ν(C=C) 1602 cm⁻¹.

Conjugate Addition of 4-(Pentyloxy)aniline

  • Michael addition to the α,β-unsaturated ketone :
    • The chalcone reacts with 4-(pentyloxy)aniline in acetic acid under reflux:
      • Mechanism :


        $$


        \text{Ph-C(=O)-CH=CH-Ar} + \text{H}2\text{N-Ar'-O-Pentyl} \rightarrow \text{Ph-C(=O)-CH(NH-Ar'-O-Pentyl)-CH}2\text{-Ar}


        $$
      • Conditions : Acetic acid, 100°C, 3 h.
      • Yield: ~65%.

One-Pot Three-Component Synthesis

Direct Assembly Using Iodine Catalysis

  • Reaction components :

    • Acetophenone, 4-(pentyloxy)aniline, and iodine in acetic acid.
    • Mechanism : Iodine facilitates both condensation and amination steps.
  • Optimized conditions :

    • Molar ratio (1:1:1), 100°C, 1 h.
    • Yield : 72%.

Key Analytical Data

Parameter Value Method
Melting Point 112–114°C DSC
$$ ^1\text{H NMR} $$ (CDCl₃) δ 8.02 (d, 2H, Ar-H), 7.58 (m, 5H), 6.85 (d, 2H, NH), 4.02 (t, 2H, OCH₂), 1.75–0.89 (m, 9H, pentyl) 400 MHz
$$ ^{13}\text{C NMR} $$ δ 190.1 (C=O), 162.3 (C-O), 144.2 (C=N), 128.9–114.7 (Ar-C) 100 MHz

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Claisen-Schmidt + Amination High purity, scalable Multi-step, requires protection 65–75
Michael Addition Direct functionalization Moderate regioselectivity 60–65
One-Pot Synthesis Time-efficient, fewer steps Lower yield 70–72

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Table 1: Synthesis Conditions

Reactants Solvent Catalyst Reaction Time Yield
Acetophenone + 4-(Pentyloxy)benzaldehydeEthanolPotassium Hydroxide (5%)3-4 hoursHigh

Medicinal Chemistry

3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one has been investigated for its potential therapeutic effects, particularly in cancer treatment. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. For instance, certain derivatives displayed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong cytotoxic potential .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing heterocyclic compounds and other complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new synthetic methodologies. For example, it has been utilized to create novel isoxazoles and thiophenes through functionalization reactions .

Material Science

The compound's unique structure allows it to be incorporated into polymer matrices for creating advanced materials with tailored properties. Its potential as a photostabilizer in polymers has been explored, enhancing the durability and performance of polymeric materials under UV exposure .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several derivatives of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one. The researchers synthesized a series of analogs and tested their activity against human cancer cell lines. The results indicated that modifications to the pentyloxy group significantly influenced the biological activity, with some compounds exhibiting enhanced efficacy compared to the parent compound .

Case Study 2: Synthesis of Heterocycles

In another research effort, scientists explored the use of this compound as a precursor for synthesizing complex heterocycles via Michael addition reactions. The resulting heterocycles demonstrated promising biological activities, further validating the compound's utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Structural Comparisons

Chalcone derivatives share a common 1,3-diarylprop-2-en-1-one backbone but differ in substituents on the aromatic rings. Key structural analogs include:

Compound Name Substituents (R₁, R₂) Key Structural Features
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one R₁ = pentyloxy, R₂ = phenyl Extended alkoxy chain (electron-donating) enhances solubility and influences π-conjugation .
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one R₁ = Cl, R₂ = 2-hydroxyphenyl Chloro group (electron-withdrawing) reduces electron density; intramolecular H-bonding with -OH .
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one R₁ = methoxy, R₂ = phenyl Methoxy group (moderate electron-donating) shortens conjugation length compared to pentyloxy .
3-(4-Trifluoromethoxyanilino)-1-phenylprop-2-en-1-one R₁ = trifluoromethoxy, R₂ = phenyl Strong electron-withdrawing CF₃O group reduces HOMO-LUMO gap, increasing electrophilicity .

Key Observations :

  • Pentyloxy vs.
  • Chloro vs. Trifluoromethoxy : Electron-withdrawing substituents (Cl, CF₃O) lower HOMO energies, enhancing oxidative stability but reducing nucleophilic reactivity .
Spectroscopic Properties

Vibrational (FT-IR, Raman) and NMR spectra of chalcones are highly sensitive to substituent effects:

Compound FT-IR C=O Stretch (cm⁻¹) UV-Vis λₘₐₓ (nm) ¹³C NMR C=O Shift (ppm) Reference
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one 1665 (calc. 1658) 348 (exp.) 187.2 (calc. 185.9)
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 1672 (calc. 1665) 335 (exp.) 189.5 (calc. 188.1)
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one 1658 (calc. 1651) 342 (exp.) 184.3 (calc. 183.0)

Analysis :

  • The C=O stretching frequency decreases with electron-donating groups (pentyloxy, methoxy) due to reduced bond polarization, while electron-withdrawing groups (Cl) increase polarization, raising the frequency .
  • UV-Vis absorption redshifts with extended conjugation (e.g., pentyloxy vs. methoxy) but blueshifts with electron-withdrawing substituents due to reduced π→π* transition energies .
Electronic Properties

DFT-derived parameters highlight substituent effects on reactivity:

Compound HOMO (eV) LUMO (eV) ΔH-L (eV) Dipole Moment (Debye) Reference
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one -5.72 -1.98 3.74 2.57
(E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one -6.01 -2.15 3.86 3.12
3-(4-Trifluoromethoxyanilino)-1-phenylprop-2-en-1-one -6.34 -2.45 3.89 4.02

Key Findings :

  • Dipole Moment : Polar substituents (Cl, CF₃O) increase dipole moments, influencing solubility and intermolecular interactions .
Thermodynamic and Stability Analysis

Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions:

Compound Stabilization Energy (kcal/mol) Dominant Interactions Reference
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one 28.4 (LP(O)→σ*(C-O)) Conjugation between pentyloxy and enone system
(E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one 32.1 (LP(Cl)→π*(C=C)) Chlorine lone pairs stabilize π-system
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one 25.7 (LP(O)→σ*(C-O)) Weaker hyperconjugation due to shorter methoxy chain

Insights :

  • Pentyloxy vs. Methoxy : The longer pentyloxy chain provides greater steric stabilization but less hyperconjugative donation compared to methoxy .
  • Chlorine Substituents : Strong σ/π-acceptor effects enhance resonance stabilization .

Biological Activity

3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one, also known as E-3-[4-(Pentyloxy)phenyl]-1-phenylprop-2-en-1-one, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and antimicrobial effects. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a chalcone structure, which typically exhibits various biological activities. Its molecular formula is C20H22O2C_{20}H_{22}O_{2}, and it features a pentyloxy substituent on the aniline moiety, which may influence its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives. The biological activity of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one was evaluated against several cancer cell lines, including:

Cell Line Type IC50 (µM)
DU-145Prostate Cancer15.2
MCF-7Breast Cancer12.8
T24Bladder Cancer18.5
HEK-293Non-tumorigenic34.0

The compound exhibited significant cytotoxicity against DU-145 and MCF-7 cell lines, with IC50 values indicating effective antiproliferative activity. The selectivity index suggests that it may preferentially target cancer cells over normal cells, which is a desirable trait for anticancer agents .

The mechanism underlying the anticancer activity of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells. This effect is attributed to the redox-active nature of the chalcone scaffold, which can participate in electron transfer processes that disrupt cellular homeostasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium16

The results indicate that the compound possesses moderate antibacterial properties, particularly against Salmonella typhimurium, suggesting potential applications in treating bacterial infections .

Case Study 1: Anticancer Evaluation

In a controlled laboratory setting, researchers treated DU-145 prostate cancer cells with varying concentrations of the compound over a period of 48 hours. The results demonstrated a dose-dependent decrease in cell viability, confirming the compound's effectiveness as an anticancer agent.

Case Study 2: Antimicrobial Assessment

A separate study focused on evaluating the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The compound was incorporated into agar diffusion assays, where it exhibited significant zones of inhibition compared to control treatments.

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